molecular formula C10H18ClNO3 B3392956 Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride CAS No. 15637-51-1

Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride

Cat. No.: B3392956
CAS No.: 15637-51-1
M. Wt: 235.71
InChI Key: ONGKGFKEAAFHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride: is an organic compound with a piperidine ring structure. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name

ethyl 1-ethyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGKGFKEAAFHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C(C1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723571
Record name Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15637-51-1, 99329-51-8
Record name 3-Piperidinecarboxylic acid, 1-ethyl-4-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15637-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride typically involves the reaction of ethyl 4-oxo-1-piperidinecarboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceutical agents. Its unique structural properties allow for the development of drugs targeting neurological disorders, providing avenues for improved efficacy and reduced side effects. The compound's ability to modulate neurotransmitter systems makes it particularly valuable in addressing conditions such as anxiety and depression.

Case Study: Neurological Drug Development

A study conducted on the synthesis of novel piperidine derivatives demonstrated that compounds derived from this compound exhibited promising activity against specific neurological targets. These derivatives showed enhanced binding affinity and selectivity, suggesting potential for further development into therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows chemists to design diverse chemical structures, making it an essential tool in both academic and industrial laboratories.

Data Table: Synthesis Applications

Application AreaExample CompoundsNotes
Drug SynthesisAntidepressants, AnalgesicsKey intermediate in various synthetic pathways
Material SciencePolymers, CoatingsEnhances properties of materials through chemical stability
Biochemical ResearchEnzyme InhibitorsInvestigates interactions with biological systems

Biochemical Research

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its properties allow scientists to explore how certain drugs affect biological systems, leading to advancements in drug design and therapeutic strategies.

Case Study: Enzyme Interaction Studies

Research involving this compound has revealed insights into its role as an enzyme inhibitor. Experiments demonstrated that derivatives could effectively inhibit specific enzymes involved in metabolic pathways related to disease processes, highlighting its potential in drug discovery.

Material Science

In material science, this compound is explored for developing new polymers and coatings. Its chemical stability and reactivity can enhance the performance of materials across various applications.

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying related substances in complex mixtures. Its distinct chemical characteristics make it an effective standard for calibration in various analytical techniques.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
  • Ethyl 4-oxo-1-piperidinecarboxylate
  • 1-Carbethoxy-4-piperidone

Uniqueness: Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Biological Activity

Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a compound with significant pharmacological potential, has garnered attention due to its biological activities and applications in pharmaceutical research. This article delves into its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Formula: C8_8H14_{14}ClNO3_3
Molecular Weight: 207.66 g/mol
CAS Number: 4644-61-5
Melting Point: Approximately 172 °C (decomposes)
Purity: ≥95%

Biological Activities

This compound exhibits a range of biological activities, particularly in the context of drug development for neurological disorders. Its structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Pharmaceutical Applications

  • Neurological Disorders : The compound is utilized as an intermediate in synthesizing pharmaceuticals aimed at treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems is under investigation.
  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which is crucial for drug design aimed at metabolic diseases.

Case Study: Enzyme Interaction

A study evaluated the interaction of this compound with various enzymes. It was found to exhibit significant inhibitory activity against the enzyme 17β-HSD Type 3, with an IC50_{50} value of approximately 700 nM. This suggests its potential role in regulating steroid metabolism.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50_{50} Value (nM)Reference
Enzyme Inhibition17β-HSD Type 3700
Neurotransmitter ModulationSerotonin ReceptorsNot specified
Metabolic Pathway RegulationVariousNot specified

The synthesis of this compound typically involves the condensation of piperidine derivatives with ethyl acetoacetate, followed by hydrochloric acid treatment to yield the hydrochloride salt. The mechanism of action involves binding to target proteins or enzymes, thereby altering their activity and influencing physiological processes.

Q & A

Q. What are the key physicochemical properties of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride?

Methodological Answer: The compound (CAS 99329-51-8) has the molecular formula C₁₁H₁₈ClNO₃ and a molecular weight of 263.72 g/mol . Key properties include:

  • Melting Point : 172–175°C (decomposition observed near this range) .
  • Solubility : Typically soluble in polar solvents like ethanol or methanol, but exact solubility data should be determined experimentally under controlled conditions .
  • Hygroscopicity : Hydrochloride salts are often hygroscopic; storage in anhydrous environments (e.g., desiccators) is recommended .

Q. Reference Table :

PropertyValueSource
CAS No.99329-51-8
Molecular FormulaC₁₁H₁₈ClNO₃
Melting Point172–175°C (dec.)

Q. What analytical methods are recommended to confirm purity and structural integrity?

Methodological Answer:

  • Titration : Use non-aqueous titration (e.g., with alcoholic sodium hydroxide) to quantify free HCl content, ensuring stoichiometric consistency .
  • Spectroscopy :
    • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
    • NMR : Analyze proton environments (e.g., ethyl groups at δ ~1.2–1.4 ppm, piperidine ring protons at δ ~2.5–3.5 ppm) to validate substitution patterns .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization) .

Experimental Note : Always cross-validate results with certified reference standards (e.g., USP/EP guidelines) to resolve discrepancies .

Advanced Research Questions

Q. How to design a synthetic route for this compound, considering functional group reactivity?

Methodological Answer: A plausible synthesis involves:

Piperidine Ring Formation : Condense ethyl acetoacetate with ethylamine via a Michael addition, followed by cyclization under acidic conditions to form the 4-oxo-piperidine core .

Esterification : React the intermediate with ethyl chloroformate in anhydrous dichloromethane, using DMAP as a catalyst to minimize side reactions .

Hydrochloride Salt Formation : Treat the free base with HCl gas in ethanol, followed by recrystallization from ethanol/ether to achieve high purity (>98%) .

Q. Critical Considerations :

  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to detect intermediates.
  • Avoid excess HCl to prevent ester hydrolysis .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise due to:

  • Tautomerism : The 4-oxo group can enable keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize the dominant tautomer .
  • Salt Effects : HCl may influence hydrogen bonding. Compare spectra of the free base and hydrochloride salt to isolate artifacts .
  • Dynamic NMR : Conduct variable-temperature NMR to detect conformational flexibility in the piperidine ring .

Q. Validation Protocol :

  • Cross-reference with computational models (e.g., DFT for IR/NMR predictions) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .
  • Storage : Keep in airtight containers at –20°C to prevent degradation; label with hazard codes (e.g., R36/37/38 for irritancy) .

Q. How does this compound compare structurally to pharmacologically active analogs (e.g., opioids)?

Methodological Answer :

  • Structural Similarities : The 4-oxo-piperidine core resembles meperidine (a Schedule II opioid), but lacks the 1-methyl and 4-phenyl groups critical for μ-opioid receptor binding .
  • Functional Group Impact : The 3-carboxylate ester may enhance metabolic stability compared to free carboxylic acids, as seen in prodrug design .

Q. Research Implications :

  • Explore interactions with non-opioid targets (e.g., sigma receptors) via radioligand binding assays .
  • Modify the ethyl group at position 1 to study steric effects on bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 172–175°C vs. 170°C)?

Methodological Answer :

  • Purity Factors : Impurities (e.g., residual solvents) depress melting points. Repurify via recrystallization (ethanol/water) and dry under vacuum .
  • Polymorphism : Characterize crystalline forms using X-ray diffraction. Hydrate vs. anhydrous forms may exhibit different mp ranges .
  • Instrument Calibration : Validate thermometers or DSC equipment with standard references (e.g., indium) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.